Chlorotriphenylmethane
Overview
Description
Chlorotriphenylmethane, also known as Triphenylchloromethane, Triphenylmethyl chloride, or Trityl chloride, is a chemical compound with the formula ClC(C₆H₅)₃ . It is used as a laboratory chemical and acts as a protecting reagent for thiols, alcohols, and amines .
Molecular Structure Analysis
The molecular structure of Chlorotriphenylmethane is represented by the chemical formula ClC(C₆H₅)₃. It has a molar mass of 278.78 g/mol .Chemical Reactions Analysis
Triphenylmethane can be synthesized by Friedel–Crafts reaction from benzene and chloroform with an aluminium chloride catalyst . The reaction is represented as: 3 C₆H₆ + CHCl₃ → Ph₃CH + 3 HCl .Scientific Research Applications
Transition-Metal-Containing Cyclophanes : Research on transition-metal cyclophanes, which incorporate rhenium tricarbonyl chloro corners and bridging diimine edges, suggests potential applications in host-guest chemistry and as components in nanoporous sensing elements for volatile organic chemicals (Slone et al., 1998).
Chlorofluoromethanes and Ozone Layer : Studies on chlorofluoromethanes, including chlorotriphenylmethane, have shown their significant role in the destruction of the ozone layer due to the release of chlorine atoms following photodissociation (Molina & Rowland, 1974).
Electrochemical Mineralization of Dyes : Boron-doped diamond electrodes have been used for the electrochemical degradation and decolorization of triphenylmethane dyes, demonstrating the potential for wastewater treatment applications (He et al., 2016).
Microbial Decolorization of Dyes : Microorganisms, such as bacteria and fungi, have been found to effectively decolorize and degrade triphenylmethane dyes, indicating their use in bioremediation of dye-contaminated environments (Pei, 2009).
Copper Corrosion Inhibition : Triphenylmethane derivatives have been studied as potential inhibitors for copper corrosion in acidic media, revealing their importance in materials science and industrial applications (Bastidas et al., 2003).
Safety And Hazards
properties
IUPAC Name |
[chloro(diphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWKIWSBJXDJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052511 | |
Record name | Trityl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Off-white powder with a pungent odor; Hydrolyzed with water; [MSDSonline] | |
Record name | Chlorotriphenylmethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4370 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
310 °C @ 760 MM HG | |
Record name | CHLOROTRIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER, SLIGHTLY SOL IN ALCOHOL, SOL IN ACETONE; VERY SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE | |
Record name | CHLOROTRIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000387 [mmHg] | |
Record name | Chlorotriphenylmethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4370 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triphenylmethyl chloride | |
Color/Form |
NEEDLES OR PRISMS FROM BENZENE OR PETROLEUM ETHER | |
CAS RN |
76-83-5 | |
Record name | Trityl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorotriphenylmethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076835 | |
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Record name | Trityl chloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=435 | |
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Record name | Benzene, 1,1',1''-(chloromethylidyne)tris- | |
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Record name | Trityl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotriphenylmethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.898 | |
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Record name | CHLOROTRIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D9GZ8QQXN | |
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Record name | CHLOROTRIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
113-114 °C | |
Record name | CHLOROTRIPHENYLMETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2807 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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